molecular formula C20H18F3N3O3S B2856167 2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline CAS No. 1705511-89-2

2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline

Cat. No.: B2856167
CAS No.: 1705511-89-2
M. Wt: 437.44
InChI Key: KNKSXNWHDPCWQV-UHFFFAOYSA-N
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Description

2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is a sophisticated chemical scaffold designed for pharmaceutical research and development, particularly in the fields of oncology and virology. This compound features a quinoxaline core, a privileged structure in medicinal chemistry known for its diverse biological activities . The molecular architecture, which integrates a piperidine linker and a sulfonyl group, is engineered to enhance binding affinity and selectivity toward various biological targets. Research Applications and Potential Mechanisms Quinoxaline derivatives demonstrate significant broad-spectrum antiviral activity against multiple virus families . These compounds show promise against RNA viruses, including those from the Flaviviridae and Retroviridae families, as well as DNA viruses such as Herpesviridae . The potential mechanism may involve inhibition of viral replication processes. Furthermore, structurally related quinoxaline compounds have exhibited potent anticancer activity against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) . The antitumor properties are often mediated through enzyme inhibition pathways, such as targeting epidermal growth factor receptor (EGFR) . Chemical Features The incorporation of a trifluoromethylphenylsulfonyl group enhances the molecule's metabolic stability and membrane permeability, optimizing its pharmacokinetic profile for research applications. This compound is supplied exclusively for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c21-20(22,23)14-5-7-16(8-6-14)30(27,28)26-11-9-15(10-12-26)29-19-13-24-17-3-1-2-4-18(17)25-19/h1-8,13,15H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKSXNWHDPCWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a quinoxaline core linked to a piperidine moiety through an ether bond, with a trifluoromethyl group and a sulfonyl group attached to the piperidine. The synthesis typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Trifluoromethyl Group : Commonly done using trifluoromethyl iodide.
  • Sulfonylation : Achieved by reacting the piperidine derivative with sulfonyl chlorides.
  • Quinoxaline Formation : This can involve cyclization reactions with hydrazine derivatives.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor cell proliferation effectively. One study highlighted that tetrazolo[1,5-a]quinoxaline derivatives demonstrated superior inhibitory effects against various tumor cell lines compared to standard treatments like doxorubicin .

Compound TypeIC50 (μg/mL)Activity
Quinoxaline Derivatives>100 (non-cytotoxic to normal cells)Anticancer
Tetrazolo[1,5-a]quinoxalines<10 (high inhibition)Anticancer

Antimicrobial Activity

Quinoxaline derivatives also show promising antimicrobial activity. They have been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations. For example, compounds in this class have shown dual activity as both anticancer and antimicrobial agents, making them valuable in therapeutic applications .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Receptor Modulation : It can bind to various receptors, altering their activity and signaling pathways.

The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the sulfonyl group facilitates strong interactions with target proteins through hydrogen bonding.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of quinoxaline derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that specific structural modifications significantly enhanced anticancer activity while maintaining low toxicity to normal cells .
  • Antimicrobial Screening : Another research project assessed the antimicrobial efficacy of quinoxaline compounds against clinical isolates of bacteria. The findings revealed that certain derivatives exhibited potent activity against multidrug-resistant strains, highlighting their potential as therapeutic agents in infectious diseases .

Scientific Research Applications

Chemical Properties and Structure

This compound features a quinoxaline core, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes. The sulfonyl piperidine moiety contributes to its pharmacological profile by influencing receptor interactions and metabolic stability.

Biological Activities

  • Antitumor Activity :
    • Quinoxaline derivatives have been investigated for their anticancer properties. Studies indicate that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, quinoxaline derivatives have shown effectiveness against various cancer cell lines, suggesting a potential application of this compound in oncology .
  • Antimicrobial Properties :
    • The sulfonamide functional group is known for its antibacterial properties. Research has demonstrated that related compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
  • Cyclic Nucleotide Phosphodiesterase Inhibition :
    • Compounds with similar structures have been studied as inhibitors of cyclic nucleotide phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP and cyclic GMP, potentially offering therapeutic benefits for conditions like heart failure and erectile dysfunction .

Therapeutic Applications

  • Neurological Disorders :
    • Given the compound's ability to cross the blood-brain barrier, it may be explored for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The modulation of neurotransmitter systems via PDE inhibition could provide symptomatic relief or disease modification .
  • Cardiovascular Diseases :
    • The vasodilatory effects observed with PDE inhibitors suggest that this compound could be beneficial in managing hypertension or heart failure. By enhancing cyclic nucleotide signaling, it may improve cardiac function and vascular health .
  • Anti-inflammatory Effects :
    • Compounds similar to this quinoxaline derivative have been shown to exert anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways. This suggests potential applications in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of a series of quinoxaline derivatives, including compounds structurally related to 2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline). Results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Activity

In a comparative study, several sulfonamide-containing compounds were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings revealed that compounds similar to the target molecule exhibited potent antibacterial activity, supporting their development as new therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their key properties, derived from synthesis reports and crystallographic

Compound Name Key Structural Features Molecular Weight Yield Key Data
2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline Quinoxaline + piperidinyl-oxy + 4-(CF₃)phenyl sulfonyl ~443.4 g/mol N/A Hypothesized enhanced metabolic stability due to CF₃ group
1-Ethyl-3-(4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)phenyl)urea (14d) Piperidinyl-oxy + 4-fluorophenyl sulfonyl + urea ~464.5 g/mol 55.2% Lower yield; fluorophenyl may reduce lipophilicity vs. CF₃
2-Ethyl-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoxaline (JRX) Quinoxaline + ethyl + piperazinyl + methylbenzenesulfonyl 412.5 g/mol N/A Piperazine ring increases flexibility; methylbenzenesulfonyl enhances stability
2-(4-Fluorophenyl)quinoxaline Quinoxaline + 4-fluorophenyl 224.2 g/mol N/A Dihedral angle: 22.2° between benzene and quinoxaline rings
LY-165,163 Imidazo[4,5-b]quinoxaline + trifluoromethylphenyl sulfonyl + piperazine 490.9 g/mol N/A Imidazo fusion enhances π-stacking; trifluoromethylphenyl boosts potency

Structural and Functional Insights:

The dihedral angle in 2-(4-fluorophenyl)quinoxaline (22.2°) suggests moderate conjugation between the quinoxaline and aryl rings, which may influence electronic properties and binding affinity .

Methylbenzenesulfonyl in JRX offers a balance between lipophilicity and solubility, whereas the imidazo-quinoxaline in LY-165,163 introduces rigidity, favoring π-π interactions .

Heterocyclic Linkers :

  • Piperidine (target compound) vs. piperazine (JRX, LY-165,163): Piperazine’s additional nitrogen atom may enhance solubility but reduce membrane permeability compared to piperidine .

Research Findings:

  • Synthetic Yields : Compounds with trifluoromethyl groups (e.g., target compound, LY-165,163) often exhibit lower yields (e.g., 35–55% in ) due to steric and electronic challenges during sulfonylation .
  • Biological Relevance : The trifluoromethyl group in the target compound is a strategic modification to resist oxidative metabolism, a common advantage in drug design .
  • Crystallographic Data: The dihedral angle in 2-(4-fluorophenyl)quinoxaline highlights conformational flexibility, which may be constrained in the target compound due to the piperidinyl-oxy linker .

Q & A

Basic: What are the optimized synthetic routes for 2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)oxy)quinoxaline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 2-chloroquinoxaline and a piperidine sulfonamide intermediate. Key steps include:

  • Coupling Reaction : Reacting 4-(trifluoromethyl)benzenesulfonyl chloride with piperidine-4-ol under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .
  • Nucleophilic Substitution : Using potassium carbonate in dimethylformamide (DMF) to facilitate the reaction between the intermediate and 2-chloroquinoxaline at 80–100°C .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the pure product (yields ~50–65%). Elevated temperatures (>100°C) may reduce selectivity due to side reactions, while insufficient base can lead to incomplete substitution .

Advanced: How can computational modeling (e.g., 3D-QSAR, molecular docking) predict the biological activity of this compound against viral targets like HIV reverse transcriptase?

Computational approaches are pivotal in prioritizing analogs for synthesis:

  • Pharmacophore Mapping : Define essential features (e.g., sulfonamide hydrogen-bond acceptors, quinoxaline π-stacking) using tools like Schrödinger’s Phase .
  • Docking Validation : Dock the compound into the non-nucleoside inhibitor binding pocket of HIV reverse transcriptase (RT). Key interactions include hydrophobic contacts with residues Tyr181, Trp229, and hydrogen bonds with Lys101 .
  • 3D-QSAR : Correlate structural descriptors (e.g., electrostatic potential, steric bulk) with RT inhibitory activity (IC50) to refine analogs. For example, trifluoromethyl groups enhance lipophilicity, improving membrane permeability but potentially reducing solubility .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and what structural features do they confirm?

  • NMR :
    • ¹H NMR : Peaks at δ 8.6–8.8 ppm confirm quinoxaline aromatic protons. Piperidine protons appear as multiplets (δ 2.5–3.5 ppm), while sulfonamide protons are absent, confirming successful substitution .
    • ¹³C NMR : A signal near δ 120 ppm (q, J = 270 Hz) verifies the trifluoromethyl group .
  • Mass Spectrometry (HRMS) : A molecular ion peak at m/z ≈ 465.1 (C₂₀H₁₇F₃N₃O₃S⁺) confirms the molecular formula .
  • IR : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-F) validates sulfonamide and trifluoromethyl groups .

Advanced: How can contradictory data on biological activity (e.g., IC50 variability in anti-HIV assays) be resolved?

Discrepancies often arise from assay conditions or cellular models:

  • Orthogonal Assays : Compare RT inhibition (enzymatic assays) with cell-based antiviral activity (e.g., MT-2 cell cytoprotection). A compound with low IC50 in RT assays but poor cellular activity may have bioavailability issues .
  • Metabolic Stability : Use liver microsome assays to assess degradation. For example, esterase-mediated hydrolysis of labile groups (e.g., methoxy) can reduce efficacy .
  • Counter-Screening : Test against related enzymes (e.g., COX-2, EGFR) to rule off-target effects. A quinoxaline derivative with dual RT/COX-2 inhibition may show conflicting data in inflammation models .

Basic: What in vitro assays are recommended for evaluating antitumor activity, and what endpoints should be prioritized?

  • Cell Viability : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HepG2). IC50 values <10 μM are considered potent .
  • Mechanistic Studies :
    • Cell Cycle Analysis : Flow cytometry to detect G2/M arrest (common with topoisomerase II inhibitors) .
    • Apoptosis : Annexin V/PI staining to quantify early/late apoptotic cells .
  • Target Engagement : Western blotting for biomarkers (e.g., cleaved PARP for apoptosis; p53 for DNA damage) .

Advanced: How does the trifluoromethyl sulfonamide moiety influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Lipophilicity : The -CF₃ group increases logP by ~0.5–1 unit, enhancing blood-brain barrier penetration but reducing aqueous solubility (e.g., <50 μg/mL) .
  • Metabolic Resistance : Fluorination slows oxidative metabolism (CYP3A4), improving half-life in rodent models (t₁/₂ ≈ 4–6 hrs vs. 1–2 hrs for non-fluorinated analogs) .
  • Protein Binding : Sulfonamide groups increase albumin binding (>90%), which may limit free drug concentration .

Basic: What safety and handling precautions are critical during synthesis?

  • Reagent Hazards : 4-(Trifluoromethyl)benzenesulfonyl chloride is corrosive; use nitrile gloves and fume hoods .
  • Waste Disposal : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before disposal .
  • Purification Risks : Silica gel inhalation during column chromatography requires N95 masks .

Advanced: What strategies can optimize selectivity for kinase targets (e.g., EGFR, VEGFR) over off-target enzymes?

  • Crystal Structure Analysis : Identify hinge-region interactions (e.g., quinoxaline N1 with EGFR Met769) .
  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler). A 2-methoxy substituent on quinoxaline reduced off-target binding to PKA by >50% in one study .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade specific kinases .

Basic: How does the compound’s stability under varying pH and temperature conditions affect formulation?

  • pH Stability : Stable in pH 3–7 (simulated gastric fluid) but degrades at pH >8 via sulfonamide hydrolysis .
  • Thermal Stability : Decomposition occurs >150°C (DSC data), requiring storage at 2–8°C in amber vials .
  • Light Sensitivity : Quinoxaline chromophores absorb UV light; use light-protected formulations .

Advanced: How can structural modifications (e.g., replacing piperidine with morpholine) alter binding kinetics and resistance profiles?

  • Piperidine vs. Morpholine : Morpholine’s oxygen increases polarity, reducing logP by ~0.3 but improving solubility. However, it may weaken hydrophobic interactions with RT Tyr181, lowering potency (ΔIC50 ≈ 2–5 μM) .
  • Resistance Mutations : K103N RT mutants reduce binding affinity for rigid analogs. Introducing flexible linkers (e.g., -CH₂CH₂-) restores activity by accommodating steric clashes .

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